molecular formula C10H6ClNO3 B3158652 5-(Pyridin-3-yloxy)-2-furoyl chloride CAS No. 859850-59-2

5-(Pyridin-3-yloxy)-2-furoyl chloride

Cat. No.: B3158652
CAS No.: 859850-59-2
M. Wt: 223.61 g/mol
InChI Key: PYHOOXFOMUOIOC-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yloxy)-2-furoyl chloride is an organic compound that features a pyridine ring attached to a furoyl chloride moiety via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yloxy)-2-furoyl chloride typically involves the reaction of 5-hydroxy-2-furoyl chloride with 3-hydroxypyridine. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ether linkage. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yloxy)-2-furoyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The acyl chloride group can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

    Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or alcohols, with reaction conditions including anhydrous solvents and bases like triethylamine.

    Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.

    Coupling reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.

Major Products Formed

    Amides and esters: Formed from nucleophilic substitution reactions.

    Carboxylic acids: Formed from hydrolysis reactions.

    Biaryl derivatives: Formed from coupling reactions.

Scientific Research Applications

5-(Pyridin-3-yloxy)-2-furoyl chloride has several applications in scientific research:

    Organic synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Materials science: Utilized in the preparation of functional materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-2-yloxy)-2-furoyl chloride: Similar structure but with the pyridine ring attached at the 2-position.

    5-(Pyridin-4-yloxy)-2-furoyl chloride: Similar structure but with the pyridine ring attached at the 4-position.

Uniqueness

5-(Pyridin-3-yloxy)-2-furoyl chloride is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its reactivity and the properties of its derivatives. This positional isomerism can lead to differences in biological activity and material properties compared to its 2- and 4-substituted counterparts.

Properties

IUPAC Name

5-pyridin-3-yloxyfuran-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-10(13)8-3-4-9(15-8)14-7-2-1-5-12-6-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHOOXFOMUOIOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(O2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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